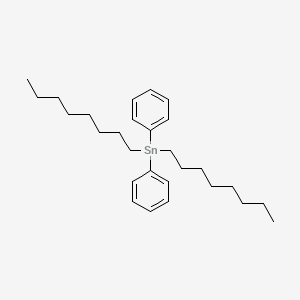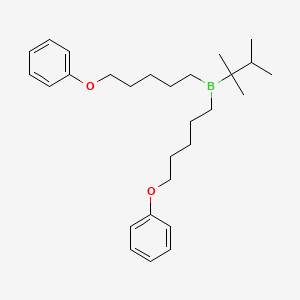![molecular formula C14H14O2S2 B14336168 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene CAS No. 110085-96-6](/img/structure/B14336168.png)
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene is an organic compound characterized by the presence of a methoxy group and a disulfanyl linkage between two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene typically involves the formation of the disulfide bond between two aromatic thiols. One common method is the oxidative coupling of 1-methoxy-2-thiolbenzene with 4-methoxybenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, influencing the redox state of cellular environments. This compound may target specific proteins or enzymes that contain thiol groups, thereby modulating their activity and function.
Similar Compounds:
- 1-Methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-methylphenyl)disulfanyl]benzene
- 1-Methoxy-2-[(4-chlorophenyl)disulfanyl]benzene
Uniqueness: this compound is unique due to the presence of methoxy groups on both aromatic rings, which can influence its reactivity and interaction with other molecules. The specific positioning of the methoxy groups and the disulfide linkage provides distinct chemical and biological properties compared to its analogs.
Propriétés
| 110085-96-6 | |
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-methoxy-2-[(4-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-9-12(10-8-11)17-18-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
Clé InChI |
OKTBWKAHHIOHSS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SSC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/no-structure.png)

![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)

![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

![[(4R,7aS)-1-[(Z,2R,3R)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14336137.png)
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
